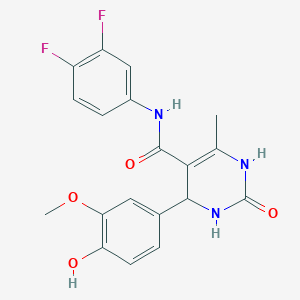

![molecular formula C25H19FN2O4S B11636010 (5Z)-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11636010.png)

(5Z)-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Die Verbindung (5Z)-5-{4-[(2-Fluorbenzyl)oxy]-3-methoxybenzyliden}-1-phenyl-2-thioxodihydropyrimidin-4,6(1H,5H)-dion ist ein komplexes organisches Molekül mit potenziellen Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung. Diese Verbindung zeichnet sich durch eine einzigartige Struktur aus, die eine Fluorbenzyl-Gruppe, eine Methoxybenzyliden-Einheit und einen Thioxodihydropyrimidin-Kern umfasst, was sie zu einem interessanten Gegenstand für chemische und biologische Studien macht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (5Z)-5-{4-[(2-Fluorbenzyl)oxy]-3-methoxybenzyliden}-1-phenyl-2-thioxodihydropyrimidin-4,6(1H,5H)-dion umfasst typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt mit der Herstellung des Thioxodihydropyrimidin-Kerns, gefolgt von der Einführung der Fluorbenzyl- und Methoxybenzyliden-Gruppen. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, umfassen verschiedene Aldehyde, Ketone und Thioharnstoffderivate. Die Reaktionsbedingungen erfordern häufig kontrollierte Temperaturen und die Verwendung von Katalysatoren, um hohe Ausbeuten und Reinheit zu gewährleisten.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um die Effizienz zu maximieren und die Kosten zu minimieren. Techniken wie kontinuierliche Durchflussreaktoren und automatisierte Syntheseplattformen können eingesetzt werden, um den Produktionsprozess zu optimieren. Darüber hinaus sind Reinigungsverfahren wie Umkristallisation und Chromatographie unerlässlich, um die Verbindung in reiner Form zu erhalten.

Chemische Reaktionsanalyse

Arten von Reaktionen

(5Z)-5-{4-[(2-Fluorbenzyl)oxy]-3-methoxybenzyliden}-1-phenyl-2-thioxodihydropyrimidin-4,6(1H,5H)-dion: kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Verbindung kann an nukleophilen oder elektrophilen Substitutionsreaktionen teilnehmen, abhängig von den beteiligten funktionellen Gruppen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel unter sauren oder basischen Bedingungen.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und katalytische Hydrierung.

Substitution: Halogenierungsmittel, Nukleophile und Elektrophile unter verschiedenen Bedingungen.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu entsprechenden Sulfoxiden oder Sulfonen führen, während die Reduktion Alkohole oder Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

(5Z)-5-{4-[(2-Fluorbenzyl)oxy]-3-methoxybenzyliden}-1-phenyl-2-thioxodihydropyrimidin-4,6(1H,5H)-dion: hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Als Baustein für die Synthese komplexerer Moleküle und die Untersuchung von Reaktionsmechanismen verwendet.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten wie antimikrobielle, antivirale und krebshemmende Eigenschaften.

Medizin: Erforscht auf sein therapeutisches Potenzial zur Behandlung verschiedener Krankheiten.

Industrie: Eingesetzt in der Entwicklung neuer Materialien und chemischer Prozesse.

Wirkmechanismus

Der Wirkmechanismus von (5Z)-5-{4-[(2-Fluorbenzyl)oxy]-3-methoxybenzyliden}-1-phenyl-2-thioxodihydropyrimidin-4,6(1H,5H)-dion beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Kontext der Verwendung variieren.

Analyse Chemischer Reaktionen

Types of Reactions

(5Z)-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(5Z)-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (5Z)-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- (5Z)-5-{4-[(2-Chlorbenzyl)oxy]-3-methoxybenzyliden}-1-phenyl-2-thioxodihydropyrimidin-4,6(1H,5H)-dion

- (5Z)-5-{4-[(2-Brombenzyl)oxy]-3-methoxybenzyliden}-1-phenyl-2-thioxodihydropyrimidin-4,6(1H,5H)-dion

- (5Z)-5-{4-[(2-Iodbenzyl)oxy]-3-methoxybenzyliden}-1-phenyl-2-thioxodihydropyrimidin-4,6(1H,5H)-dion

Einzigartigkeit

Die Einzigartigkeit von (5Z)-5-{4-[(2-Fluorbenzyl)oxy]-3-methoxybenzyliden}-1-phenyl-2-thioxodihydropyrimidin-4,6(1H,5H)-dion liegt in seinem spezifischen Substitutionsschema, das seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Das Vorhandensein der Fluorbenzyl-Gruppe insbesondere kann seine Stabilität und Interaktion mit biologischen Zielstrukturen im Vergleich zu anderen halogenierten Analoga verbessern.

Eigenschaften

Molekularformel |

C25H19FN2O4S |

|---|---|

Molekulargewicht |

462.5 g/mol |

IUPAC-Name |

(5Z)-5-[[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |

InChI |

InChI=1S/C25H19FN2O4S/c1-31-22-14-16(11-12-21(22)32-15-17-7-5-6-10-20(17)26)13-19-23(29)27-25(33)28(24(19)30)18-8-3-2-4-9-18/h2-14H,15H2,1H3,(H,27,29,33)/b19-13- |

InChI-Schlüssel |

WINUBEWVBCZFDX-UYRXBGFRSA-N |

Isomerische SMILES |

COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=S)N(C2=O)C3=CC=CC=C3)OCC4=CC=CC=C4F |

Kanonische SMILES |

COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)N(C2=O)C3=CC=CC=C3)OCC4=CC=CC=C4F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

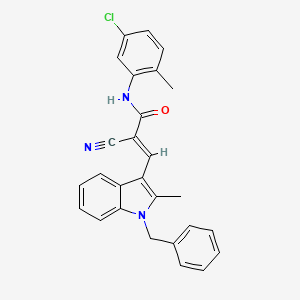

![N-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B11635927.png)

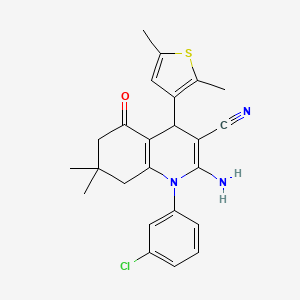

![4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B11635935.png)

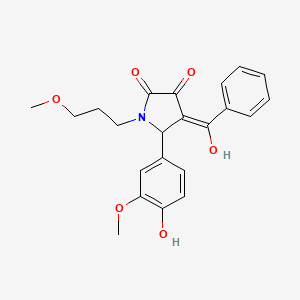

![N-(3-chlorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11635940.png)

![6-chloro-3-hexyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B11635948.png)

![3,4,5-triethoxy-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11635954.png)

![Methyl 2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11635973.png)

![methyl (4Z)-4-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11635984.png)

![2-chloro-5-(5-{(E)-[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imino]methyl}furan-2-yl)benzoic acid](/img/structure/B11635985.png)

![(6Z)-6-{4-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11636000.png)

![4-({4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid](/img/structure/B11636004.png)